Low-Temperature ¹³C NMR Identifies Distinct Conformational Populations for Cyclodecane vs. Cycloundecane
Cyclodecane exhibits a unique low-temperature ¹³C NMR spectrum directly reflecting its predominant boat-chair-boat (BCB) conformation, which is a distinct structural feature compared to its higher homolog, cycloundecane. At −171.1 °C, cyclodecane's spectrum resolves into three peaks (δ 28.4, 22.4, and 19.2 ppm), corresponding to three distinct carbon environments within the BCB framework [1]. In contrast, under analogous conditions (−183.1 °C), cycloundecane exists as a mixture of [12323] (~59%) and [335] (~41%) conformations, resulting in a more complex spectral pattern [2]. This difference provides a clear spectroscopic fingerprint for differentiating the two compounds and verifying the integrity of cyclodecane in structural studies.
| Evidence Dimension | Low-Temperature ¹³C NMR Spectral Pattern (Conformational Isomerism) |
|---|---|
| Target Compound Data | 3 resolved peaks for carbon types at δ 28.4, 22.4, 19.2 ppm |
| Comparator Or Baseline | Cycloundecane (CAS 294-41-7): Mixture of conformations, resulting in a more complex spectrum |
| Quantified Difference | Cyclodecane: 1 predominant conformation (BCB). Cycloundecane: Mixture of 2 conformations (59% [12323] / 41% [335]) |
| Conditions | 13C NMR at −171.1 °C (Cyclodecane) vs. −183.1 °C (Cycloundecane); solvent not explicitly quantified in abstracts but typically deuterated solvents like THF-d8 or propane. |
Why This Matters
This spectral data provides a quality control benchmark for procurement, ensuring the supplied cyclodecane exhibits the expected conformational purity and is not contaminated with or misidentified as a similar cycloalkane.
- [1] Pawar, D. M., et al. (1998). Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(39), 10088-10093. View Source
- [2] Pawar, D. M., et al. (2006). Conformations of Cycloundecane. The Journal of Organic Chemistry, 71(2), 713-717. View Source
